N-Benzyloxycarbonylserylleucinamide

Description

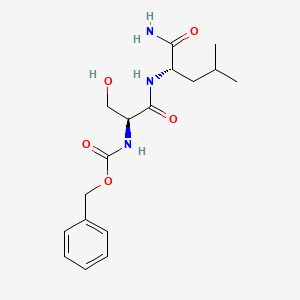

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-11(2)8-13(15(18)22)19-16(23)14(9-21)20-17(24)25-10-12-6-4-3-5-7-12/h3-7,11,13-14,21H,8-10H2,1-2H3,(H2,18,22)(H,19,23)(H,20,24)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXHXTSKUSVXIO-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169586 | |

| Record name | N-Benzyloxycarbonylserylleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17331-87-2 | |

| Record name | N-Benzyloxycarbonylserylleucinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017331872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyloxycarbonylserylleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Biological Activity & Pharmacodynamics of N-Benzyloxycarbonylserylleucinamide Derivatives

Part 1: Executive Summary & Molecular Architecture

N-Benzyloxycarbonylserylleucinamide (Z-Ser-Leu-NH₂) is a synthetic dipeptide derivative that serves as a critical biophysical probe in membrane dynamics and signal transduction. Unlike simple metabolic peptides, the N-terminal Benzyloxycarbonyl (Z) protection group confers significant lipophilicity, allowing the molecule to partition into lipid bilayers and hydrophobic enzymatic pockets.

This guide analyzes the compound's dual-mode efficacy:

-

Biophysical Antiviral Agent: Stabilizing lipid bilayers to prevent viral membrane fusion (specifically Measles virus).

-

Signal Transduction Modulator: Acting as an inhibitor of Protein Kinase C (PKC).

-

Protease Scaffold: Serving as a substrate-mimic precursor for designing transition-state inhibitors (e.g., peptide aldehydes).

Molecular Pharmacophore Analysis

The bioactivity of Z-Ser-Leu-NH₂ is dictated by three structural domains:

| Domain | Chemical Moiety | Functional Role |

| N-Cap | Benzyloxycarbonyl (Z/Cbz) | Provides aromatic interactions and lipophilicity required for membrane insertion; protects against aminopeptidases. |

| P2 Residue | L-Serine (Ser) | The hydroxyl group acts as a hydrogen bond donor, crucial for interacting with the PKC regulatory domain or protease active site waters. |

| P1 Residue | L-Leucinamide (Leu-NH₂) | The hydrophobic isobutyl side chain anchors the molecule in the lipid bilayer or enzyme S1 pocket. The C-terminal amide mimics the peptide bond, preventing carboxypeptidase degradation. |

Part 2: Biological Mechanisms & Activity[1][2][3]

Antiviral Activity via Membrane Stabilization

Research indicates that Z-Ser-Leu-NH₂ exhibits specific antiviral activity against the Measles virus (cytopathic effect reduction).[] Unlike nucleoside analogues that target replication, this derivative acts on the host-virus interface.

-

Mechanism: The peptide partitions into the phospholipid bilayer. It raises the temperature required for the bilayer-to-hexagonal phase transition.[][2] By stabilizing the bilayer phase, it energetically disfavors the formation of the fusion pore required for viral entry.

-

Structure-Activity Relationship (SAR): The potency correlates with lipophilicity and specific side-chain interactions.

-

Potency Order: Z-Tyr-Leu-NH₂ > Z-Ser-Leu-NH₂ > Z-Gly-Leu-NH₂.

-

Causality: The Serine hydroxyl group likely forms H-bonds with phospholipid headgroups, increasing membrane rigidity.

-

Inhibition of Protein Kinase C (PKC)

Z-Ser-Leu-NH₂ acts as a competitive inhibitor of PKC, a pivotal enzyme in cell proliferation and apoptosis.

-

Mechanism: PKC activation requires association with the cell membrane (specifically phosphatidylserine and diacylglycerol). Z-Ser-Leu-NH₂ interferes with this lipid-enzyme interaction due to its amphiphilic nature and structural similarity to the PKC pseudosubstrate region.

-

Selectivity: The inhibition is often non-competitive with respect to ATP but competitive with respect to the lipid co-factors.

Protease Modulation (Substrate vs. Inhibitor)

While the amide (Z-Ser-Leu-NH₂) is often a substrate for metalloendoproteases, derivatives where the C-terminal amide is modified drive potent inhibition:

-

Z-Ser-Leu-H (Aldehyde): Forms a reversible hemiacetal with the active site Serine of serine proteases (e.g., Chymotrypsin-like enzymes).

-

Z-Ser-Leu-CH₂Cl (Chloromethyl ketone): Irreversibly alkylates the active site Histidine.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of Z-Ser-Leu-NH₂: interfering with PKC activation and stabilizing the membrane against viral fusion.

Caption: Figure 1. Dual-action mechanism of Z-Ser-Leu-NH₂: Membrane stabilization blocking viral fusion (left) and competitive inhibition of PKC lipid-binding domains (right).

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis of Z-Ser-Leu-NH₂

Rationale: A solution-phase mixed anhydride method is chosen for high purity and preservation of chiral integrity (preventing racemization of Serine).

Materials:

-

Z-Ser-OH (N-Benzyloxycarbonyl-L-serine)

-

H-Leu-NH₂·HCl (L-Leucinamide hydrochloride)

-

Isobutyl chloroformate (IBCF)

-

N-Methylmorpholine (NMM)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Activation: Dissolve Z-Ser-OH (1.0 eq) in anhydrous THF at -15°C. Add NMM (1.0 eq).

-

Anhydride Formation: Dropwise add IBCF (1.0 eq) while maintaining temperature < -10°C. Stir for 15 minutes. Self-Validation: The appearance of a white precipitate (NMM·HCl) confirms activation.

-

Coupling: Add H-Leu-NH₂·HCl (1.0 eq) mixed with NMM (1.0 eq) in DMF/THF to the reaction mixture.

-

Reaction: Allow to warm to room temperature (RT) over 4 hours.

-

Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate. Wash sequentially with 5% citric acid (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and brine.

-

Purification: Recrystallize from EtOAc/Hexane.

-

QC Check: Purity >98% by HPLC. Confirm Mass (ESI-MS): [M+H]+ calc. for C₁₇H₂₅N₃O₅ ≈ 351.4 Da.

Protocol B: PKC Inhibition Assay (Mixed Micelle System)

Rationale: Since Z-Ser-Leu-NH₂ competes with lipids, a standard soluble assay is insufficient. A mixed micelle assay mimics the membrane environment.

-

Preparation: Create mixed micelles containing Phosphatidylserine (PS, 40 µg/mL) and Diacylglycerol (DAG, 0.8 µg/mL) in Triton X-100 (0.03%).

-

Enzyme Mix: Incubate Purified PKC (20 ng) with reaction buffer (20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 100 µM CaCl₂).

-

Inhibitor Addition: Add Z-Ser-Leu-NH₂ (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM). Control: DMSO vehicle only.

-

Initiation: Add [γ-³²P]ATP (10 µM) and Histone H1 substrate.

-

Incubation: 30°C for 10 minutes.

-

Termination: Spot onto P81 phosphocellulose paper; wash with 75 mM phosphoric acid.

-

Quantification: Scintillation counting.

-

Calculation: Plot % Activity vs. Log[Inhibitor]. Determine IC₅₀.

Part 5: Comparative Data Analysis

Table 1: Bilayer Stabilization and Antiviral Potency of Z-Dipeptide-Amides Data synthesized from biophysical studies on PE (phosphatidylethanolamine) transition temperatures.[]

| Compound | Phase Transition Shift (ΔTₕ) | Antiviral Activity (Measles) | PKC Inhibition Potency |

| Z-Tyr-Leu-NH₂ | High (+12°C) | High | High |

| Z-Ser-Leu-NH₂ | Moderate (+8°C) | Moderate | Moderate (Ki ≈ 30 µM) |

| Z-Gly-Leu-NH₂ | Low (+3°C) | Low | Low |

| Z-Gly-Gly-NH₂ | Negligible | None | None |

Interpretation: The correlation between ΔTₕ (stabilization) and biological activity confirms that the mechanism involves physical alteration of the membrane properties rather than receptor-ligand binding alone. The Serine hydroxyl provides intermediate potency due to moderate polarity.

References

-

Epand, R. M., Lobl, T. J., & Renis, H. E. (1987). Bilayer stabilizing peptides and the inhibition of viral infection: antimeasles activity of carbobenzoxy-Ser-Leu-amide.[] Bioscience Reports, 7(9), 745–749.

-

Bottega, R., & Epand, R. M. (1992). Inhibition of protein kinase C by cationic amphiphiles. Biochemistry, 31(37), 9025–9030. (Contextualizing Z-Ser-Leu-NH2 inhibition mechanisms).

-

Epand, R. M. (1992).The Amphipathic Helix. CRC Press. (Detailed analysis of peptide-lipid interactions).

-

Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750.

Sources

role of N-Benzyloxycarbonylserylleucinamide in protease research

An In-Depth Technical Guide to N-Benzyloxycarbonyl-Seryl-Leucinamide in Protease Research

Abstract

This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-seryl-leucinamide (Z-Ser-Leu-NH₂), a representative of the N-terminally protected dipeptide amide class of protease inhibitors. While specific literature on this exact molecule is limited, its structure is archetypal for compounds designed to target cysteine proteases, such as calpains and cathepsins. This document, intended for researchers, scientists, and drug development professionals, details the mechanistic basis of inhibition, outlines key applications in protease research, provides detailed experimental protocols for inhibitor characterization, and offers insights into data interpretation. By grounding the discussion in the well-established principles of related Cbz-dipeptide inhibitors, this guide serves as a robust framework for utilizing Z-Ser-Leu-NH₂ and similar molecules as tools to probe protease function and as scaffolds for therapeutic development.

Introduction: The Role of Peptidic Inhibitors in Protease Biology

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, a process fundamental to countless physiological and pathological events.[1] Among these, cysteine proteases, characterized by a cysteine residue in the active site, are critical regulators of processes ranging from protein turnover and antigen presentation (cathepsins) to cellular signaling and apoptosis (calpains). Dysregulation of their activity is implicated in cancer, neurodegenerative diseases, and inflammatory disorders, making them compelling therapeutic targets.[2][3]

To elucidate the specific roles of these enzymes and to validate them as drug targets, researchers rely on potent and selective inhibitors. Small molecule inhibitors that mimic the natural substrate of a protease are invaluable tools. N-Benzyloxycarbonyl-seryl-leucinamide (Z-Ser-Leu-NH₂) belongs to this class of molecules. It is a dipeptide amide featuring:

-

An N-terminal Benzyloxycarbonyl (Cbz or Z) group , a common protecting group in peptide synthesis that provides hydrophobicity and can influence binding to the protease's non-specific subsites.[4][5]

-

A dipeptide sequence (Seryl-Leucine) that mimics the P2 and P1 residues of a natural substrate, conferring a degree of specificity for the target protease's active site.

-

A C-terminal amide , which removes the negative charge of a carboxylate group, potentially improving cell permeability and modifying binding interactions.

This guide will explore the utility of Z-Ser-Leu-NH₂ as a representative Cbz-dipeptide amide for the study of cysteine proteases.

Mechanism of Action: Competitive Inhibition of Cysteine Proteases

Dipeptidyl compounds like Z-Ser-Leu-NH₂ typically function as competitive, reversible inhibitors of their target proteases.[3][4] The inhibition process is a direct contest between the inhibitor and the endogenous substrate for access to the enzyme's active site.

The proposed mechanism for the inhibition of cysteine proteases involves a nucleophilic attack by the active site cysteine's thiol group on the carbonyl carbon of the inhibitor's peptide bond (or a modified "warhead" group if present).[5] In the case of simple peptide amides, this interaction is non-covalent but highly specific. For related compounds with aldehyde or keto-amide functionalities, this attack leads to the formation of a stable, yet reversible, hemithioketal adduct .[5] This adduct effectively sequesters the enzyme, preventing it from processing its natural substrate.

The specificity of the inhibitor is largely determined by how well the P1 residue (Leucine, in this case) fits into the S1 binding pocket of the protease. Many calpains and cathepsins show a preference for hydrophobic residues like leucine or valine at this position.[3][4]

Applications in Protease Research and Drug Development

N-Benzyloxycarbonyl-seryl-leucinamide and its analogs serve as versatile tools in the laboratory. Their primary applications include:

-

Target Validation: By applying the inhibitor to cell lysates or whole cells and observing a change in a specific biological outcome (e.g., reduction in cleavage of a known substrate), researchers can confirm the role of a target protease in that process.

-

Enzyme Characterization: These inhibitors are used in biochemical assays to determine the kinetic parameters of novel or purified proteases, helping to define their substrate specificity profile.

-

Assay Development: Z-Ser-Leu-NH₂ can be used as a positive control or reference compound when screening for new, more potent inhibitors of a target protease.

-

Structural Biology: Co-crystallization of a protease with a peptide inhibitor can provide high-resolution snapshots of the active site, revealing key interactions that inform the rational design of next-generation drugs.

-

Scaffold for Drug Discovery: The dipeptide amide structure serves as a starting point (a scaffold) for medicinal chemists. Modifications to the N-terminal cap, the amino acid residues, and the C-terminal group can be systematically made to improve potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: Determination of Inhibitor Potency (IC₅₀)

A fundamental experiment in characterizing an inhibitor is to determine its half-maximal inhibitory concentration (IC₅₀). This protocol describes a typical fluorescence-based assay for measuring the IC₅₀ of Z-Ser-Leu-NH₂ against a purified cysteine protease (e.g., Calpain I).

A. Materials and Reagents

-

Target Enzyme: Purified Calpain I (human or other species)

-

Inhibitor: N-Benzyloxycarbonyl-seryl-leucinamide (Z-Ser-Leu-NH₂), dissolved in DMSO to make a 10 mM stock solution.

-

Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (or a similar calpain-preferred substrate), dissolved in DMSO to make a 10 mM stock solution.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 mM DTT, pH 7.5.

-

Instrumentation: Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC).

-

Plate: Black, flat-bottom 96-well microplate.

B. Experimental Workflow

C. Step-by-Step Methodology

-

Prepare Inhibitor Dilutions:

-

Perform a serial dilution of the 10 mM Z-Ser-Leu-NH₂ stock solution in assay buffer. Create a range of concentrations that will span the expected IC₅₀ value (e.g., from 100 µM down to 0.1 nM).

-

Include a "no inhibitor" control (buffer with DMSO equivalent) and a "no enzyme" background control.

-

-

Plate Setup:

-

Add 50 µL of each inhibitor dilution to triplicate wells of the 96-well plate.

-

Add 25 µL of assay buffer containing the Calpain I enzyme to each well (except the "no enzyme" controls). The final enzyme concentration should be in the low nanomolar range and optimized to give a robust linear signal within the assay timeframe.

-

-

Pre-incubation:

-

Mix the plate gently and incubate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

-

-

Reaction Initiation:

-

Prepare a working solution of the fluorogenic substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC) in the assay buffer.

-

Add 25 µL of the substrate solution to all wells to initiate the reaction. The final substrate concentration should ideally be at or below its Kₘ value for the enzyme.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence reader pre-heated to 37°C.

-

Measure the fluorescence intensity in a kinetic mode (e.g., one reading every 60 seconds for 30 minutes).

-

D. Data Analysis

-

Calculate Reaction Velocity: For each inhibitor concentration, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize Data: Express the velocity at each inhibitor concentration as a percentage of the activity of the "no inhibitor" control (set to 100%).

-

Generate IC₅₀ Curve: Plot the percent activity against the logarithm of the inhibitor concentration.

-

Fit the Curve: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

Data Interpretation and Expected Results

Based on studies of similar Cbz-dipeptide inhibitors, one can formulate a hypothesis about the expected activity profile of Z-Ser-Leu-NH₂. Calpain II is often more sensitive to this class of inhibitors than Calpain I, while Cathepsin B may be only weakly inhibited.[2]

Table 1: Hypothetical Inhibitory Potency (IC₅₀) Data for Z-Ser-Leu-NH₂

| Protease Target | Predicted IC₅₀ (µM) | Relative Potency | Rationale |

| Calpain I | 15 - 50 | Moderate | Often inhibited by Leu-based peptides.[3] |

| Calpain II | 1 - 10 | High | Generally more sensitive than Calpain I to these inhibitors.[2] |

| Cathepsin B | > 100 | Low | Often weakly inhibited by this structural class.[2][3] |

Trustworthiness & Self-Validation: The protocol is self-validating through the inclusion of controls. The "no inhibitor" control defines the 100% activity level, while the "no enzyme" control accounts for background fluorescence and substrate auto-hydrolysis. A clear dose-response curve with a sigmoidal shape and a good statistical fit (e.g., R² > 0.95) confirms the quality of the data.

Conclusion and Future Directions

N-Benzyloxycarbonyl-seryl-leucinamide is a valuable chemical entity for protease research, not because of an extensive publication record, but because it perfectly represents a foundational class of Cbz-dipeptide amide inhibitors. Its simple, well-defined structure makes it an excellent tool for probing the active sites of cysteine proteases like calpains and cathepsins. The methodologies described in this guide provide a clear path for researchers to characterize its inhibitory activity and use it to dissect complex biological pathways. Future efforts in this area will likely focus on modifying this basic scaffold to develop probes and drug candidates with enhanced potency, greater selectivity between closely related protease isoforms, and improved cell-based activity.

References

- Mehdi, S. (1991). Novel Peptidyl Alpha-Keto Amide Inhibitors of Calpains and Other Cysteine Proteases. Journal of Enzyme Inhibition, 5(1), 1-19.

- Sasaki, T., Kikuchi, T., Yumoto, N., Yoshimura, N., & Murachi, T. (1989). Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins. Journal of Enzyme Inhibition, 3(3), 195-202.

- Sasaki, T., Kikuchi, T., Yumoto, N., Yoshimura, N., & Murachi, T. (1989).

-

PubChem. N-[(benzyloxy)carbonyl]-L-tyrosyl-N-hydroxy-L-leucinamide. National Center for Biotechnology Information. Available at: [Link]

- Brömme, D., & Smith, R. A. (1992). Inhibition of cathepsin B and papain by peptidyl alpha-keto esters, alpha-keto amides, alpha-diketones, and alpha-keto acids. Biochemistry, 31(48), 12054-12060.

- Fischer, G., & Schwarz, G. (1992). A two-step enzymatic synthesis of dipeptides. Biotechnology and Bioengineering, 39(2), 132-140.

- Parkes, C., Kembhavi, A. A., & Barrett, A. J. (1985). Calpain inhibition by peptide epoxides. Biochemical Journal, 230(2), 509-516.

- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Recent advances in the synthesis and applications of reduced amide pseudopeptides. Current Medicinal Chemistry, 17(3), 234-263.

- Williams, S. J., et al. (2024). Beware of N-Benzoyloxybenzamides. Molecules, 29(21), 5143.

-

PubChem. N-[(S)-({[(Benzyloxy)carbonyl]amino}methyl)(Hydroxy)phosphoryl]-N-Methyl-L-Leucinamide. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Protease-catalysed synthesis/hydrolysis of dipeptides in solution and on resin. Available at: [Link]

-

PubChem. N2-[(benzyloxy)carbonyl]-n-[(3r)-1-{n-[(benzyloxy)carbonyl]-l-leucyl}-4-oxo-3-pyrrolidinyl]-l-leucinamide. National Center for Biotechnology Information. Available at: [Link]

- Kullmann, W. (1982). Protease-catalyzed peptide bond formation: application to synthesis of the COOH-terminal octapeptide of cholecystokinin. Journal of Biological Chemistry, 257(1), 286-290.

- Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.

- Gonzales, C., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. International Journal of Molecular Sciences, 24(18), 14217.

- Wróbel, D., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules, 29(18), 4309.

- Hansen, A. K., et al. (2015). Cleavage of peptidic inhibitors by target protease is caused by peptide conformational transition. FEBS Letters, 589(20 Pt B), 3207-3214.

- Gallimore, M. J., & Aurell, L. (1979). Serine protease specificity for peptide chromogenic substrates. Thrombosis Research, 14(4-5), 827-830.

- Nulty, C., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 988452.

- Netzel-Arnett, S., et al. (2003). The Cutting Edge: Membrane Anchored Serine Protease Activities in the Pericellular Microenvironment. Journal of Cellular Physiology, 196(3), 345-358.

- Gale, A. J., et al. (2025). Structural basis for substrate selectivity by site-one protease revealed by studies with a small-molecule inhibitor. Proceedings of the National Academy of Sciences, 122(18), e2421689122.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel peptidyl alpha-keto amide inhibitors of calpains and other cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. allpeptide.com [allpeptide.com]

- 5. Inhibition of cathepsin B and papain by peptidyl alpha-keto esters, alpha-keto amides, alpha-diketones, and alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for N-Benzyloxycarbonylserylleucinamide

Application Note: High-Purity Synthesis of N-Benzyloxycarbonylserylleucinamide (Z-Ser-Leu-NH2)

Abstract & Scope

This application note details a robust, scalable solution-phase synthesis protocol for N-Benzyloxycarbonyl-L-seryl-L-leucinamide (Z-Ser-Leu-NH2) . This dipeptide is a critical substrate used in the kinetic characterization of metalloproteases, specifically Thermolysin , and serves as a model compound for studying enzymatic peptide synthesis (reverse hydrolysis).

While enzymatic routes exist, this protocol utilizes a chemical coupling strategy (EDC/HOBt) to ensure high diastereomeric purity (>98%), defined stoichiometry, and scalability for pharmaceutical research applications.

Key Advantages of this Protocol:

-

Racemization Control: Uses HOBt to suppress oxazolone formation and preserve the chirality of the Serine

-carbon. -

Side-Chain Management: optimized to minimize O-acylation of the unprotected Serine hydroxyl group.

-

Purification Efficiency: Relies on extractive workup and recrystallization, avoiding time-consuming column chromatography for standard batches.

Strategic Reaction Scheme

The synthesis couples Z-Ser-OH (Carboxyl component) with L-Leucinamide (Amine component). The choice of EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows for a water-soluble urea byproduct, simplifying the workup.

Figure 1: Reaction pathway for the EDC/HOBt mediated coupling of Z-Ser-OH and Leucinamide.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Grade |

| Z-Ser-OH | 239.23 | 1.0 | Carboxyl Component | >99% (HPLC) |

| H-Leu-NH2·HCl | 166.65 | 1.1 | Amine Component | >98% |

| EDC·HCl | 191.70 | 1.2 | Coupling Agent | Synthesis Grade |

| HOBt·H2O | 153.14 | 1.2 | Racemization Suppressor | Synthesis Grade |

| NMM (N-Methylmorpholine) | 101.15 | 2.2 | Base (Neutralization) | Anhydrous |

| DMF | 73.09 | Solvent | Reaction Medium | Anhydrous |

| Ethyl Acetate (EtOAc) | 88.11 | Solvent | Workup/Extraction | ACS Grade |

Safety Note: EDC is a skin irritant and sensitizer. HOBt is explosive when dry; always keep wetted or in solution. Work in a fume hood.

Detailed Synthesis Protocol

Step 1: Preparation of the Reaction Mixture

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Z-Ser-OH (1.0 equiv) and HOBt (1.2 equiv) in minimal anhydrous DMF (approx. 5 mL per gram of amino acid).

-

Why DMF? Z-Ser-OH has limited solubility in DCM. DMF ensures homogeneity.

-

-

Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 equiv) in one portion.

-

Activation Time: Stir at 0°C for 15–20 minutes .

Step 2: Addition of Amine Component

-

Neutralization: In a separate vial, dissolve H-Leu-NH2·HCl (1.1 equiv) in a small volume of DMF. Add NMM (2.2 equiv) to neutralize the hydrochloride salt and release the free amine.

-

Critical Control: Do not use excess base or strong bases (like TEA) if possible, as high pH promotes racemization and O-acylation of the Serine hydroxyl. NMM is a weaker, non-nucleophilic base ideal for this.

-

-

Coupling: Add the neutralized Leucinamide solution dropwise to the activated Z-Ser-OBt solution at 0°C.

Step 3: Reaction Maintenance

-

Allow the reaction to stir at 0°C for 1 hour .

-

Remove the ice bath and allow the mixture to warm to room temperature (20–25°C) .

-

Stir overnight (12–16 hours).

-

Monitoring: Check reaction progress via TLC (System: CHCl3/MeOH/AcOH 90:8:2). The Z-Ser-OH spot should disappear.

-

Step 4: Workup (Extractive Isolation)

-

Evaporation: Remove the majority of DMF under reduced pressure (rotary evaporator, high vacuum, <40°C).

-

Solubilization: Redissolve the oily residue in Ethyl Acetate (EtOAc) (approx. 50-100 mL).

-

Wash Sequence: Transfer to a separatory funnel and wash sequentially with:

-

10% Citric Acid (3x): Removes unreacted amine (Leucinamide) and DMAP/NMM.

-

Water (1x): Bulk removal of salts.

-

5% NaHCO3 (3x): Removes unreacted Z-Ser-OH and HOBt.

-

Saturated Brine (1x): Dehydrates the organic layer.

-

-

Drying: Dry the organic layer over anhydrous Na2SO4 . Filter and evaporate to dryness to yield the crude solid.[2]

Step 5: Purification (Recrystallization)

-

Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

-

Add Hexane (or Petroleum Ether) dropwise until turbidity is observed.

-

Cool to 4°C overnight.

-

Filter the white precipitate and dry under vacuum.

Process Logic & Workflow

Figure 2: Operational workflow for the isolation of Z-Ser-Leu-NH2.

Analytical Validation

To ensure the integrity of the synthesized compound, the following specifications must be met:

| Test | Method | Expected Result |

| Identity | 1H-NMR (DMSO-d6) | Z-Group: 7.35 ppm (m, 5H, Ar-H), 5.05 ppm (s, 2H, CH2).Ser: 3.6 ppm (CH2-OH).Leu: 0.85 ppm (d, 6H, Isopropyl). |

| Mass | ESI-MS | [M+H]+ = 352.2 m/z (Calc MW: 351.4) |

| Purity | HPLC (C18, ACN/H2O) | > 98% Area |

| Appearance | Visual | White crystalline powder |

Critical Troubleshooting (The "Expertise" Pillar):

-

Issue: O-Acylation. If the Serine hydroxyl group reacts with the activated ester, you will see a byproduct with +Mass.

-

Solution: Keep the activation time short (max 20 min) and strictly control temperature (0°C). If high purity is critical and O-acylation persists, switch starting material to Z-Ser(tBu)-OH , followed by a final TFA deprotection step.

-

-

Issue: Gelatinous Precipitate. The peptide may gel in EtOAc.

-

Solution: Add a small amount of Methanol or Isopropanol to the organic layer during workup to break the gel, or wash with warm EtOAc.

-

References

- Isowa, Y., et al. (1977). "Thermolysin-catalyzed peptide bond synthesis." Journal of Organic Chemistry.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

-

PubChem. "Z-Gly-Leu-NH2 Compound Summary" (Analogous structural data). [Link]

Sources

- 1. chem.pku.edu.cn [chem.pku.edu.cn]

- 2. peptide.com [peptide.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

solid-phase peptide synthesis of Z-Ser-Leu-NH2

Application Note: High-Purity Synthesis of Z-Ser-Leu-NH2 via Fmoc-SPPS

Executive Summary & Strategic Rationale

The synthesis of Z-Ser-Leu-NH2 (N-Benzyloxycarbonyl-Seryl-Leucyl-Amide) presents a specific challenge in Solid-Phase Peptide Synthesis (SPPS): the integration of a non-labile N-terminal protecting group (Z/Cbz) within a standard Fmoc workflow.

This dipeptide is frequently utilized as a substrate for serine proteases or as a hydrophobic structural motif in peptidomimetics. The critical strategic decision in this protocol is the orthogonality of protecting groups . While the Fmoc group is base-labile (removed by piperidine), the Z group is acid-stable (resistant to Trifluoroacetic acid - TFA). Therefore, the Z group functions not as a temporary protecting group, but as the final N-terminal modification.

Key Technical Objectives:

-

Resin Selection: Utilization of Rink Amide resin to yield the C-terminal amide (-NH2) upon acid cleavage.

-

Side-Chain Management: Use of tert-butyl (tBu) protection for Serine to prevent O-acylation during coupling, ensuring the tBu group is removed during the final global cleavage while the Z group remains intact.

-

Racemization Control: Implementation of Oxyma/DIC activation to minimize racemization of the sensitive Serine residue.

Chemical Logic & Orthogonality

To understand the workflow, one must visualize the stability profile of the components. The success of this synthesis relies on the Z group surviving the conditions that cleave the peptide from the resin.

-

Fmoc: Removed by Base (20% Piperidine).

-

tBu (Ser side chain): Removed by Acid (95% TFA).

-

Rink Amide Linker: Cleaved by Acid (95% TFA).

-

Z (N-terminus): Stable to TFA; removed only by Hydrogenolysis (

) or HBr/AcOH (not used here).

Figure 1: Orthogonality Strategy The following diagram illustrates the chemical logic governing the protecting group selection.

Caption: Chemical orthogonality map ensuring retention of the Z-group during global deprotection.

Materials & Reagents

| Component | Specification | Purpose |

| Resin | Rink Amide MBHA (Loading 0.5–0.7 mmol/g) | Generates C-terminal amide. MBHA reduces aggregation. |

| Amino Acid 1 | Fmoc-Leu-OH | First residue coupled to resin. |

| Amino Acid 2 | Z-Ser(tBu)-OH | Crucial: N-Z protected, Side-chain tBu protected. |

| Activator | DIC (Diisopropylcarbodiimide) | Carbodiimide coupling agent. |

| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Suppresses racemization (superior to HOBt). |

| Deprotection | 20% Piperidine in DMF | Removes Fmoc groups. |

| Cleavage | TFA / TIS / | Global cleavage and side-chain deprotection. |

| Solvent | DMF (N,N-Dimethylformamide) | Peptide grade, amine-free. |

Detailed Experimental Protocol

Phase A: Resin Preparation & Swelling

-

Weigh appropriate amount of Rink Amide MBHA resin (e.g., 0.1 mmol scale).

-

Place in a fritted reaction vessel.

-

Add DMF (5 mL) and swell for 30 minutes at room temperature.

-

Drain DMF.

Phase B: Fmoc Deprotection (The Cycle)

Note: This step is performed on the Rink Amide linker initially, and then on the Leu residue.

-

Add 20% Piperidine in DMF (5 mL).

-

Agitate for 5 minutes. Drain.

-

Add fresh 20% Piperidine in DMF (5 mL).

-

Agitate for 15 minutes. Drain.

-

Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is critical to remove piperidine, which would antagonize the coupling step.

Phase C: Coupling 1 (Fmoc-Leu-OH)

-

Dissolve Fmoc-Leu-OH (3 eq), Oxyma Pure (3 eq) in minimal DMF.

-

Add DIC (3 eq) to the amino acid mixture.

-

Pre-activation: Allow to react for 2 minutes (color change to yellow/orange may occur).

-

Add mixture to the resin.

-

Agitate for 60 minutes at room temperature.

-

QC Check: Perform Kaiser Test (Ninhydrin).

-

Blue beads = Incomplete coupling (Repeat step).

-

Colorless beads = Complete coupling (Proceed).

-

Phase D: Coupling 2 (Z-Ser(tBu)-OH)

Expert Insight: Do not use Fmoc-Ser(tBu)-OH here. We are introducing the final N-cap. Use Z-Ser(tBu)-OH .

-

Perform Phase B (Fmoc removal) on the resin-bound Leucine.

-

Dissolve Z-Ser(tBu)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

-

Add DIC (3 eq).

-

Add to resin and agitate for 2–3 hours. Serine coupling can be sluggish; extended time is recommended.

-

Wash resin thoroughly with DMF (5x) and DCM (5x).

-

Dry resin under nitrogen flow.

Phase E: Global Cleavage & Work-up

-

Prepare Cocktail: TFA (95%) / Triisopropylsilane (TIS) (2.5%) / Water (2.5%) .

-

Add 5 mL cocktail to the dried resin.

-

Agitate for 2 hours.

-

Mechanism: TFA cleaves the ester linkage between Leu and the Rink linker (releasing -NH2). TFA simultaneously removes the tBu group from Serine. The Z group remains attached.

-

-

Filter resin and collect the filtrate.

-

Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (-20°C).

-

Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.

-

Lyophilize the pellet.

Workflow Visualization

Figure 2: Synthesis Process Flow This flowchart details the operational sequence, highlighting the divergence from standard Fmoc protocols at the final coupling step.

Caption: Step-by-step SPPS workflow for Z-Ser-Leu-NH2 synthesis.

Quality Control & Analytical Expectations

Upon completion, the crude product must be analyzed.

1. HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA) over 20 mins.

-

Expectation: Z-Ser-Leu-NH2 is relatively hydrophobic due to the Z-group and Leucine. Expect elution later than standard free-amine dipeptides.

-

Impurity Alert: A peak eluting slightly earlier may indicate H-Ser-Leu-NH2 (if the Z group was accidentally cleaved, unlikely with TFA) or Z-Ser(tBu)-Leu-NH2 (incomplete side-chain deprotection).

2. Mass Spectrometry (ESI-MS):

-

Formula:

-

Molecular Weight (MW): 351.40 g/mol

-

Target Ion: Look for

and

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Low Yield | Aggregation on resin. | Use lower loading resin (0.3 mmol/g) or use PEG-based resin (ChemMatrix). |

| Racemization of Serine | Base-catalyzed abstraction of | Use Oxyma Pure instead of HOBt. Ensure base (DIPEA) is minimal or absent if using DIC. |

| Incomplete tBu removal | Scavenger exhaustion. | Ensure the cleavage cocktail contains water (2.5%) as a scavenger for the tBu carbocation. |

| Acetylation impurities | DMF contamination with amines. | Use fresh, high-grade DMF. Perform a blank run to check solvent purity. |

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Relevance: Defines the stability of Z groups in TFA and tBu removal mechanisms.

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394–9403.

- Relevance: Validates the use of Oxyma for suppressing racemiz

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Relevance: Standard protocols for Fmoc SPPS and Rink Amide resin handling.

Application Notes and Protocols for the HPLC Purification of N-Benzyloxycarbonylserylleucinamide

[For Researchers, Scientists, and Drug Development Professionals]

Abstract

This document provides a comprehensive guide to the purification of N-Benzyloxycarbonylserylleucinamide (Cbz-Ser-Leu-NH2) using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocols detailed herein are designed to be a robust starting point for researchers, offering insights into method development, analytical-to-preparative scaling, and troubleshooting. The causality behind experimental choices is explained to empower users to adapt these methods to their specific needs and available instrumentation.

Introduction: The Significance of Purifying Cbz-Protected Dipeptides

This compound is a protected dipeptide amide. The benzyloxycarbonyl (Cbz) group is a widely used protecting group in peptide synthesis, valued for its stability under various conditions and its ease of introduction and removal.[1][][3][4][5] The purity of such peptide intermediates is paramount for the successful synthesis of larger, more complex peptides and for ensuring the reliability of biological and pharmacological studies.

After solid-phase or solution-phase synthesis, the crude product contains the desired peptide along with a variety of impurities.[6] These can include deletion sequences, truncated peptides, and by-products from the cleavage of other protecting groups.[6] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of peptides due to its high resolution, speed, and applicability to a wide range of peptide polarities.[6][7][8][9]

This guide will focus on the practical aspects of developing and implementing an effective RP-HPLC purification strategy for Cbz-Ser-Leu-NH2.

Foundational Principles of RP-HPLC for Peptide Purification

RP-HPLC separates molecules based on their hydrophobicity.[7] The stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. Peptides are loaded onto the column in a highly aqueous mobile phase and eluted by increasing the concentration of an organic solvent, typically acetonitrile.[7][8]

Several key factors influence the separation:

-

Mobile Phase Modifiers: Ion-pairing reagents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase.[9][10] TFA improves peak shape and resolution by forming ion pairs with charged residues on the peptide.[11]

-

Stationary Phase: The choice of stationary phase, including the alkyl chain length (e.g., C18, C8, C4) and pore size, is critical. For peptides, wide-pore (e.g., 300 Å) columns are often preferred to allow for better interaction of the larger molecules with the stationary phase.[9][11][12]

-

pH: The pH of the mobile phase affects the ionization state of the peptide and, consequently, its retention.[13] Low pH (around 2-3) is common for peptide separations.[14][15]

Method Development: A Step-by-Step Approach

A systematic approach to method development is crucial for achieving optimal purification. This typically begins at the analytical scale and is then scaled up for preparative purification.[10][16]

Initial Analytical Method

The first step is to develop an analytical method to assess the purity of the crude sample and to determine the approximate elution conditions for Cbz-Ser-Leu-NH2.

Table 1: Initial Analytical HPLC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å | A standard analytical column suitable for peptides. The wide pore size is beneficial for larger molecules.[9][11][12] |

| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[9][10] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for peptide separations.[10] |

| Gradient | 5% to 95% B over 30 minutes | A broad gradient helps to determine the approximate elution time of the target peptide and impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column. |

| Detection | UV at 210-220 nm and 280 nm | Peptide bonds absorb strongly in the 210-220 nm range.[6][8] The Cbz group's aromatic ring will also absorb at ~254-280 nm. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

Optimizing the Analytical Method

Once the initial chromatogram is obtained, the gradient can be optimized to improve the resolution between the target peptide and closely eluting impurities.[16]

-

Focused Gradient: After determining the approximate percentage of mobile phase B at which Cbz-Ser-Leu-NH2 elutes, a shallower, more focused gradient can be applied around this point. For example, if the peptide elutes at 40% B, a new gradient of 30-50% B over 20 minutes could be employed.[16]

Preparative HPLC Protocol

After optimizing the analytical method, the next step is to scale up to a preparative column.[10][16]

Scaling Up the Method

Linear scale-up ensures that the separation achieved at the analytical scale is maintained at the preparative scale.[16] The flow rate is adjusted proportionally to the cross-sectional area of the column.

Equation 1: Flow Rate Scaling

Flow Rate (prep) = Flow Rate (analyt) x [ (ID (prep))^2 / (ID (analyt))^2 ]

Where:

-

ID (prep) = Inner Diameter of the preparative column

-

ID (analyt) = Inner Diameter of the analytical column

Preparative HPLC Workflow

Sources

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. bachem.com [bachem.com]

- 7. renyi.hu [renyi.hu]

- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. hplc.eu [hplc.eu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. HPLC 緩衝液 [sigmaaldrich.com]

- 14. hplc.eu [hplc.eu]

- 15. agilent.com [agilent.com]

- 16. Peptide Purification Scale-Up with HPLC [knauer.net]

enzyme kinetics assay using N-Benzyloxycarbonylserylleucinamide

Application Note & Protocol

Kinetic Analysis of Serine Protease Activity Using N-Benzyloxycarbonyl-Seryl-Leucinamide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing N-Benzyloxycarbonyl-Seryl-Leucinamide (Z-Ser-Leu-NH₂) as a substrate for the kinetic analysis of chymotrypsin-like serine proteases. While not a conventional chromogenic or fluorogenic substrate, its cleavage provides a reliable method for determining key enzymatic parameters such as Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). This guide details the underlying principles, offers a robust, self-validating experimental protocol involving a secondary detection step, and provides insights into data analysis and interpretation. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the assay effectively.

Introduction: The Rationale for a Two-Step Assay

Serine proteases are a critical class of enzymes involved in physiological processes ranging from digestion to blood clotting and apoptosis.[1] Chymotrypsin, a well-characterized serine protease, demonstrates substrate specificity by cleaving peptide bonds C-terminal to bulky hydrophobic or aromatic amino acids, such as tyrosine, tryptophan, phenylalanine, and leucine.[2][3] The kinetic characterization of these enzymes is fundamental to understanding their biological function and for the development of therapeutic inhibitors.

N-Benzyloxycarbonyl-Seryl-Leucinamide (Z-Ser-Leu-NH₂) is a synthetic dipeptide that serves as a specific substrate for chymotrypsin-like proteases. The N-terminal benzyloxycarbonyl (Z) group protects the peptide from non-specific degradation by aminopeptidases. The core of this assay is the enzymatic hydrolysis of the amide bond in Leucinamide, releasing Leucinamide as a product.

Unlike fluorogenic or chromogenic substrates that release a directly detectable molecule[4], the products of Z-Ser-Leu-NH₂ hydrolysis are not inherently suitable for direct spectrophotometric monitoring. Therefore, this protocol employs a robust, two-step endpoint assay. First, the enzyme and substrate react for a defined period. Second, the reaction is quenched, and a detection reagent is added that reacts with the newly formed primary amine of the Leucinamide product to generate a quantifiable signal. This approach provides a reliable and cost-effective method for detailed kinetic analysis.

Principle of the Assay

The assay is based on a two-stage process: an enzymatic reaction followed by a chemical detection step.

-

Enzymatic Reaction: The chymotrypsin-like enzyme specifically recognizes and cleaves the amide bond of the leucine residue in Z-Ser-Leu-NH₂. The rate of this reaction is dependent on both enzyme and substrate concentrations and follows Michaelis-Menten kinetics.[5]

-

Detection: The reaction is stopped (quenched) at specific time points. A detection reagent, such as fluorescamine, is then added. Fluorescamine reacts specifically with primary amines (present on the liberated Leucinamide) in an alkaline environment to yield a highly fluorescent product. The intensity of this fluorescence is directly proportional to the amount of product formed, and thus, to the enzyme's activity.

The workflow allows for the determination of initial reaction velocities (v₀) across a range of substrate concentrations, which is essential for calculating Kₘ and Vₘₐₓ.

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow from reagent preparation to final data analysis.

Caption: Workflow for the two-step enzyme kinetics assay.

Materials and Reagents

-

Enzyme: α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

-

Substrate: N-Benzyloxycarbonyl-Seryl-Leucinamide (Custom synthesis or specialized supplier)

-

Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8)

-

Solvent for Substrate: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Reagent: Acetic Acid (e.g., 1 M)

-

Detection Reagent: Fluorescamine (e.g., Sigma-Aldrich F9015) dissolved in acetone

-

Detection Buffer: Borate buffer (e.g., 200 mM, pH 9.0)

-

Equipment:

-

Fluorescence microplate reader

-

Incubator or water bath set to 37°C

-

Calibrated micropipettes

-

96-well black, flat-bottom microplates (for fluorescence)

-

Vortex mixer

-

Detailed Experimental Protocol

This protocol is designed for determining the Michaelis-Menten kinetic parameters. It involves measuring the initial reaction rate at various substrate concentrations.

Reagent Preparation

-

Chymotrypsin Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8): Prepare a stock solution of Tris-HCl and CaCl₂. Adjust the pH to 7.8 at 25°C. Calcium ions are included as they are known to stabilize chymotrypsin.[6]

-

Substrate Stock Solution (100 mM): Dissolve Z-Ser-Leu-NH₂ in 100% DMSO. Causality Note: DMSO is used due to the often-limited aqueous solubility of N-terminally protected peptides. This stock will be diluted in the assay buffer.

-

Enzyme Stock Solution (1 mg/mL): Prepare a stock solution of α-chymotrypsin in ice-cold 1 mM HCl. Store in small aliquots at -80°C. Causality Note: Dissolving the enzyme in dilute acid prevents autolysis during storage. For the working solution, dilute the stock to a final concentration of ~10-20 µg/mL in the Chymotrypsin Assay Buffer immediately before use.[6] The optimal final enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

-

Fluorescamine Solution (1.5 mg/mL): Dissolve fluorescamine in anhydrous acetone. Prepare this solution fresh and protect it from light.

Enzyme Assay Procedure

The following steps describe the setup for one substrate concentration, to be repeated for each concentration in the series.

-

Prepare Substrate Dilutions: Create a series of substrate concentrations in a 96-well plate. For example, to test concentrations from 0.1 mM to 10 mM, serially dilute the 100 mM stock solution into the Chymotrypsin Assay Buffer. Ensure the final DMSO concentration in each well is consistent and does not exceed 5% (v/v), as high concentrations of DMSO can inhibit enzyme activity.

-

Set Up Assay Plate: In a 96-well black plate, prepare the reactions as described in the table below. Include "No Enzyme" controls for each substrate concentration to account for background fluorescence.

| Component | Sample Wells | No Enzyme Control |

| Chymotrypsin Assay Buffer | X µL | X µL |

| Substrate Dilution | 50 µL | 50 µL |

| Enzyme Working Solution | 20 µL | - |

| 1 mM HCl (Enzyme vehicle) | - | 20 µL |

| Total Volume | Y µL | Y µL |

-

Pre-incubation: Add the buffer and substrate dilutions to the wells. Pre-incubate the plate at 37°C for 5 minutes to ensure thermal equilibrium.

-

Initiate Reaction: Start the reaction by adding 20 µL of the enzyme working solution to each sample well. Add 20 µL of 1 mM HCl to the "No Enzyme" control wells. Mix gently by pipetting.

-

Incubation and Quenching: Incubate the plate at 37°C. At predetermined time points (e.g., 2, 4, 6, 8, and 10 minutes), stop the reaction in triplicate wells by adding 10 µL of 1 M Acetic Acid. Causality Note: The acid rapidly denatures the enzyme, effectively stopping the reaction. This allows for precise timing of the endpoint assay.

Detection Protocol

-

Add Borate Buffer: To each quenched well, add 100 µL of 200 mM Borate Buffer (pH 9.0) to raise the pH. Causality Note: The fluorescamine reaction requires an alkaline environment to proceed efficiently.

-

Add Fluorescamine: Quickly add 20 µL of the fluorescamine solution to all wells. Mix immediately.

-

Incubate for Signal Development: Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measure Fluorescence: Read the fluorescence on a microplate reader with excitation at ~390 nm and emission at ~475 nm.

Data Analysis and Interpretation

-

Generate a Standard Curve: To convert relative fluorescence units (RFU) to the concentration of product (Leucinamide), a standard curve must be generated using known concentrations of Leucinamide.

-

Calculate Product Concentration: For each time point and substrate concentration, subtract the average RFU of the "No Enzyme" control from the sample RFU. Use the standard curve to convert the corrected RFU values into the concentration of product formed ([P]) in µM.

-

Determine Initial Velocity (v₀): For each substrate concentration, plot the product concentration [P] against time (in minutes). The initial velocity (v₀) is the slope of the initial linear portion of this curve. The unit for v₀ will be µM/min.

-

Michaelis-Menten Kinetics: Plot the calculated initial velocities (v₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.

-

Vₘₐₓ: The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Kₘ: The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the substrate's affinity for the enzyme.[5]

-

-

Lineweaver-Burk Plot (Optional): For a linear representation, a double reciprocal plot (1/v₀ vs. 1/[S]) can be generated. While historically significant, non-linear regression is now preferred for its accuracy.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or very low signal | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Fluorescamine solution degraded. | 1. Use a fresh enzyme aliquot; check activity with a standard substrate. 2. Verify the pH of all buffers. 3. Prepare fresh fluorescamine solution daily. |

| High background in "No Enzyme" control | 1. Substrate contaminated with primary amines. 2. Buffer contains primary amines (e.g., Tris). | 1. Check substrate purity. 2. Fluorescamine reacts with Tris. Ensure pH is raised with Borate buffer just before adding fluorescamine. |

| Non-linear progress curves | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or measure at earlier time points. 2. Ensure CaCl₂ is in the buffer; keep the enzyme on ice. 3. Use only the initial linear phase to calculate v₀. |

| Inconsistent replicates | 1. Pipetting errors. 2. Inadequate mixing. 3. Temperature fluctuations. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Ensure thorough but gentle mixing after adding reagents. 3. Ensure the plate is properly equilibrated to the assay temperature. |

References

-

University of Massachusetts. (n.d.). Enzyme Kinetics. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(N-((benzyloxy)carbonyl)-L-leucyl)-4-oxo-3-pyrrolidinyl)-L-leucinamide. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). N-[(benzyloxy)carbonyl]-L-tyrosyl-N-hydroxy-L-leucinamide. PubChem. [Link]

-

Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

-

Chibale, K., et al. (2000). Synthesis and enzymology of modified N-benzyloxycarbonyl-L-cysteinylglycyl-3,3-dimethylaminopropylamide disulphides as alternative substrates for trypanothione reductase from Trypanosoma cruzi: Part 3. ResearchGate. [Link]

-

Khan, I., et al. (2021). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. MDPI. [Link]

-

Kim, Y-S., et al. (2014). Recombinant Expression and Enzyme Activity of Chymotrypsin-like Protease from Black Soldier Fly, Hermetia illucens. SciSpace. [Link]

-

Glass, J. D., & Pelzig, M. (1977). Enzymes as reagents in peptide synthesis: enzyme-labile protection for carboxyl groups. PNAS. [Link]

Sources

Application Note & Protocol: Strategic Solvent Selection for the Enzymatic Synthesis of Z-Ser-Leu-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of the dipeptide Z-Ser-Leu-NH2, a valuable building block in medicinal chemistry, presents unique challenges and opportunities in process optimization. The selection of an appropriate reaction medium is a critical determinant of catalytic efficiency, reaction equilibrium, and ultimately, product yield and purity. This document provides a comprehensive guide to the strategic selection of solvents for the protease-catalyzed synthesis of Z-Ser-Leu-NH2. We delve into the theoretical principles governing enzyme function in non-aqueous environments and present detailed protocols for solvent screening and reaction optimization.

Introduction: The Significance of Z-Ser-Leu-NH2 and the Imperative of Solvent Engineering

The dipeptide amide N-benzyloxycarbonyl-L-seryl-L-leucinamide (Z-Ser-Leu-NH2) and its analogues are important precursors in the synthesis of various bioactive peptides and peptidomimetics. The incorporation of the hydrophilic serine and the hydrophobic leucine residues imparts specific conformational properties, making it a target for drug discovery programs.

While chemical synthesis routes are established, enzymatic synthesis offers compelling advantages, including high stereospecificity, mild reaction conditions, and a greener process footprint.[1] However, the success of enzymatic peptide synthesis is profoundly influenced by the reaction environment. The solvent system must not only solubilize the substrates but also maintain the catalytic activity of the enzyme and shift the thermodynamic equilibrium to favor synthesis over hydrolysis.[2] This guide will focus on the use of proteases, such as thermolysin, for this transformation, given their documented efficacy in forming peptide bonds with hydrophobic residues like leucine at the P1' position.[3][4]

Theoretical Framework for Solvent Selection

The choice of solvent in enzymatic reactions is a multi-parameter optimization problem. Key factors to consider include the enzyme's stability and activity, the solubility of the N-protected amino acid (Z-Ser-OH) and the amino acid amide (Leu-NH2), and the impact on the reaction's thermodynamic equilibrium.

The Role of Solvent Polarity and Log P

The polarity of the organic solvent, often quantified by its logarithm of the partition coefficient (log P), is a crucial parameter. Hydrophobic solvents (high log P) are generally preferred as they tend to strip less of the essential water layer from the enzyme's surface, thus preserving its active conformation.[5] However, the solubility of the polar substrate, Z-Ser-OH, may be limited in highly non-polar solvents. Conversely, polar solvents can enhance substrate solubility but may also lead to enzyme denaturation.[6] A careful balance must be struck, often leading to the selection of moderately polar, water-miscible solvents like acetonitrile or water-immiscible solvents such as ethyl acetate.[7][8]

Water Activity (a_w): A Critical Determinant

In nearly anhydrous organic media, the concept of water concentration is less meaningful than water activity (a_w). Water activity reflects the thermodynamic availability of water to the enzyme and is a key factor in maintaining its catalytic function.[9] For synthesis reactions, a low water activity is generally desirable to shift the equilibrium towards peptide bond formation and minimize the competing hydrolysis of the acyl-enzyme intermediate and the product. However, a minimal amount of water is essential for enzyme flexibility and activity. The optimal a_w is enzyme and reaction-specific and must be determined empirically.

Biphasic Systems: An Integrated Approach

Aqueous-organic biphasic systems offer an elegant solution to the challenges of substrate solubility and product recovery. In such a system, the enzyme can be localized in the aqueous phase where it is most stable, while the substrates and product can partition between the two phases based on their polarity. This setup can drive the reaction forward by continuously extracting the product into the organic phase, thereby shifting the equilibrium towards synthesis.[10]

Diagram: Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an optimal solvent system for the enzymatic synthesis of Z-Ser-Leu-NH2.

Sources

- 1. Effects of the mutational combinations on the activity and stability of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversed Proteolysis—Proteases as Peptide Ligases [mdpi.com]

- 3. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic peptide synthesis in low water content systems: preparative enzymatic synthesis of [Leu]- and [Met]-enkephalin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzyloxycarbonyl-Seryl-Leucinamide

Welcome to the dedicated technical support guide for the synthesis of N-Benzyloxycarbonyl-Seryl-Leucinamide (Z-Ser-Leu-NH₂). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific dipeptide amide synthesis. Here, we move beyond generic protocols to provide in-depth, field-tested insights and troubleshooting strategies to help you optimize your reaction yields and purity.

Introduction: The Challenge of Z-Ser-Leu-NH₂ Synthesis

The synthesis of Z-Ser-Leu-NH₂ involves the coupling of a Cbz-protected serine (Z-Ser) with leucinamide (Leu-NH₂). While seemingly straightforward, this process presents several potential pitfalls that can significantly impact yield and purity. Key challenges include:

-

Side-Chain Reactivity: The hydroxyl group of serine can undergo side reactions if not properly managed.

-

Racemization: The chiral center of the serine residue is susceptible to racemization during activation, particularly with carbodiimide reagents.

-

Byproduct Formation: The use of common coupling reagents like dicyclohexylcarbodiimide (DCC) can lead to the formation of difficult-to-remove byproducts.

-

Product Solubility: The solubility of the starting materials and the final product can complicate the reaction setup and purification process.

This guide provides a structured approach to identifying and resolving these common issues.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in peptide synthesis. The root cause can often be traced to several factors.

| Probable Cause | Recommended Solution & Scientific Rationale |

| Inefficient Carboxylic Acid Activation | Solution: Ensure your coupling reagent is fresh and added under anhydrous conditions. We recommend using a combination of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma). Rationale: HOBt and Oxyma act as nucleophiles that rapidly convert the O-acylisourea intermediate into an activated ester. This activated ester is less reactive and more stable, reducing the risk of racemization and side reactions like N-acylurea formation, thereby improving the efficiency of the main reaction with the amine. |

| Degradation of Starting Materials | Solution: Verify the purity of your Z-Serine and Leucinamide. Leucinamide can be hygroscopic and should be stored in a desiccator. Rationale: Moisture can hydrolyze the activated ester intermediate, quenching the reaction. Impurities in the starting materials can also lead to a variety of unwanted side products. |

| Incorrect Stoichiometry | Solution: Typically, the carboxylic acid (Z-Ser) is used in a slight excess (1.05-1.2 equivalents) relative to the amine (Leu-NH₂). The coupling reagents (e.g., DIC and HOBt) are often used in a similar excess. Rationale: Using a slight excess of the activated acid component helps to drive the reaction to completion, ensuring that all of the limiting amine is consumed. |

| Suboptimal Reaction Temperature | Solution: The activation step (addition of DIC) should be performed at 0 °C to minimize racemization. After the addition of leucinamide, the reaction should be allowed to slowly warm to room temperature and stirred for several hours or overnight. Rationale: Lower temperatures during the activation phase slow down the rate of racemization. Allowing the coupling reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting significant side reactions. |

Troubleshooting Workflow for Low Yield

Caption: A decision-making flowchart for troubleshooting low yields.

Issue 2: Presence of an Insoluble White Precipitate (N-acylurea)

When using carbodiimides like DCC or DIC, the formation of a urea byproduct is expected. However, N-acylurea can also form, which is often difficult to remove.

| Probable Cause | Recommended Solution & Scientific Rationale |

| Rearrangement of O-Acylisourea Intermediate | Solution: The most effective way to prevent N-acylurea formation is to add a coupling additive like HOBt or Oxyma before or concurrently with the carbodiimide. Rationale: The O-acylisourea intermediate formed upon the reaction of the carboxylic acid with the carbodiimide is highly reactive and can undergo an intramolecular rearrangement to the stable N-acylurea. HOBt or Oxyma intercepts this intermediate to form an active ester, which is not prone to this rearrangement and reacts cleanly with the amine. |

| Difficulty in Removing Dicyclohexylurea (DCU) | Solution: If using DCC, the resulting DCU is poorly soluble in many organic solvents and can be removed by filtration. If some remains, it can often be removed by recrystallization from a suitable solvent like ethyl acetate. Switching to a water-soluble carbodiimide like EDC allows for the urea byproduct to be removed with an aqueous wash. Rationale: The choice of coupling reagent directly impacts the ease of purification. While DCC is effective, the removal of its byproduct can be cumbersome. EDC offers a simpler workup procedure. |

Issue 3: Racemization of the Serine Residue

Maintaining the stereochemical integrity of the amino acid is critical. Racemization can occur during the activation step.

| Probable Cause | Recommended Solution & Scientific Rationale |

| Over-activation of the Carboxylic Acid | Solution: Perform the activation at 0 °C and use a coupling additive like HOBt. Avoid using tertiary amine bases like triethylamine (TEA) in excess, as they can promote racemization. If a base is needed, consider using a sterically hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Rationale: The formation of a 5(4H)-oxazolone intermediate is a primary pathway for racemization. This is promoted by high temperatures and strong bases. HOBt suppresses the formation of this intermediate by providing a less reactive, more stable activated ester pathway. |

| Choice of Solvent | Solution: Use polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). Rationale: These solvents are effective at solvating the reactants without participating in the reaction. The choice may also depend on the solubility of your starting materials. |

Part 2: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxyl group of serine?

For the synthesis of a simple dipeptide like Z-Ser-Leu-NH₂, protection of the serine hydroxyl group is often not necessary, provided that optimized coupling conditions are used. Using an efficient coupling reagent combination like DIC/HOBt will favor the reaction at the more nucleophilic amino group of leucinamide over the serine hydroxyl group. However, if you are experiencing significant side product formation related to the hydroxyl group (e.g., esterification), you may consider using a protected serine derivative, such as Z-Ser(tBu)-OH. The tert-butyl (tBu) group can be removed later with trifluoroacetic acid (TFA).

Q2: What is the optimal solvent for this reaction?

The choice of solvent depends on the solubility of your starting materials.

-

Dichloromethane (DCM): A good first choice due to its low boiling point, making it easy to remove.

-

Dimethylformamide (DMF): An excellent solvent for peptide synthesis due to its high polarity, which helps to dissolve many protected amino acids and peptides. However, it has a high boiling point and can be difficult to remove completely.

-

Tetrahydrofuran (THF): Another viable option, often used in combination with other solvents.

Q3: How can I best purify the final product, Z-Ser-Leu-NH₂?

A typical purification workflow involves:

-

Filtration: If using DCC/DIC, filter off the precipitated urea byproduct.

-

Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with a weak acid (e.g., 1N HCl or 5% citric acid) to remove any unreacted amine and base, followed by a weak base (e.g., 5% NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Recrystallization or Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If impurities persist, flash column chromatography on silica gel may be necessary.

Purification Workflow Diagram

Caption: A standard workflow for the purification of Z-Ser-Leu-NH₂.

Part 3: Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis of Z-Ser-Leu-NH₂ using DIC and HOBt.

Materials:

-

N-Benzyloxycarbonyl-Serine (Z-Ser-OH)

-

Leucinamide hydrochloride (H-Leu-NH₂·HCl)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of Leucinamide Free Base:

-

In a round-bottom flask, dissolve Leucinamide hydrochloride (1.0 eq) in a minimal amount of DCM or DMF.

-

Add DIPEA (1.05 eq) and stir for 15-20 minutes at room temperature. This neutralizes the hydrochloride salt to generate the free amine in situ.

-

-

Activation of Z-Serine:

-

In a separate flask, dissolve Z-Serine (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add DIC (1.1 eq) dropwise to the solution while stirring.

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Coupling Reaction:

-

Add the solution containing the leucinamide free base (from step 1) to the activated Z-Serine solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated diisopropylurea.

-

Dilute the filtrate with ethyl acetate or DCM.

-

Perform the aqueous work-up as described in FAQ Q3.

-

Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

-

References

- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. This textbook provides a comprehensive overview of the principles of peptide synthesis, including the mechanisms of coupling reagents and the prevention of side reactions. (Note: A direct link to a purchasable or library version of the book is most appropriate, as full-text online versions are often not legally available).

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126. This chapter details the mechanisms and applications of various coupling reagents used in peptide synthesis. (Note: Access may require a subscription).

preventing racemization in Z-Ser-Leu-NH2 synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Preventing Racemization in Z-Ser-Leu-NH2 Synthesis

Executive Summary

Synthesizing Z-Ser-Leu-NH2 (Carbobenzyloxy-L-Seryl-L-Leucine Amide) presents a specific stereochemical challenge: the racemization of the Serine residue during activation. While the Z (Cbz) group is a urethane protecting group—generally known to suppress racemization compared to acyl groups—Serine remains uniquely vulnerable due to its electron-withdrawing

This guide provides a troubleshooting framework, mechanistic insights, and a validated protocol to ensure high diastereomeric purity (>99% L,L).

Troubleshooting Guide & FAQs

Q1: I am detecting a "split peak" in my HPLC analysis (approx. 5-10% impurity). Is this racemization?

Diagnosis: Likely, yes. The impurity is most probable Z-D-Ser-L-Leu-NH2 . Root Cause: The activation of Z-Ser-OH (or Z-Ser(tBu)-OH) was likely too aggressive, or excess base was present. Mechanism:

-

Oxazolone Formation: Upon activation, the carbonyl oxygen of the Z-group attacks the activated carboxyl carbon of Serine, forming a 5-membered oxazolone (azlactone) ring.

-

-Proton Abstraction: The

Q2: Which coupling reagents offer the lowest racemization risk for Z-Ser?

Recommendation: DIC (Diisopropylcarbodiimide) + Oxyma Pure. Why:

-

Carbodiimides (DIC/DCC) alone: High racemization risk.[2] They form highly reactive O-acylisoureas that rapidly cyclize to oxazolones.

-

HATU/HBTU + Base: Risky. These require a base (DIEA/NMM) to function.[3] The presence of tertiary amines during the slow activation of Serine promotes

-proton abstraction. -